Cas no 1694247-84-1 (3-(2-amino-1-cyclobutylethoxy)propan-1-ol)

3-(2-amino-1-cyclobutylethoxy)propan-1-ol 化学的及び物理的性質
名前と識別子
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- 3-(2-amino-1-cyclobutylethoxy)propan-1-ol
- EN300-1293887
- 1694247-84-1
-
- インチ: 1S/C9H19NO2/c10-7-9(8-3-1-4-8)12-6-2-5-11/h8-9,11H,1-7,10H2
- InChIKey: BDJRCHIAXPBEKT-UHFFFAOYSA-N
- ほほえんだ: O(CCCO)C(CN)C1CCC1
計算された属性
- せいみつぶんしりょう: 173.141578849g/mol
- どういたいしつりょう: 173.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 6
- 複雑さ: 115
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 55.5Ų
3-(2-amino-1-cyclobutylethoxy)propan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1293887-50mg |
3-(2-amino-1-cyclobutylethoxy)propan-1-ol |
1694247-84-1 | 50mg |
$768.0 | 2023-09-30 | ||
Enamine | EN300-1293887-5000mg |
3-(2-amino-1-cyclobutylethoxy)propan-1-ol |
1694247-84-1 | 5000mg |
$2650.0 | 2023-09-30 | ||
Enamine | EN300-1293887-250mg |
3-(2-amino-1-cyclobutylethoxy)propan-1-ol |
1694247-84-1 | 250mg |
$840.0 | 2023-09-30 | ||
Enamine | EN300-1293887-100mg |
3-(2-amino-1-cyclobutylethoxy)propan-1-ol |
1694247-84-1 | 100mg |
$804.0 | 2023-09-30 | ||
Enamine | EN300-1293887-10000mg |
3-(2-amino-1-cyclobutylethoxy)propan-1-ol |
1694247-84-1 | 10000mg |
$3929.0 | 2023-09-30 | ||
Enamine | EN300-1293887-2500mg |
3-(2-amino-1-cyclobutylethoxy)propan-1-ol |
1694247-84-1 | 2500mg |
$1791.0 | 2023-09-30 | ||
Enamine | EN300-1293887-1.0g |
3-(2-amino-1-cyclobutylethoxy)propan-1-ol |
1694247-84-1 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1293887-1000mg |
3-(2-amino-1-cyclobutylethoxy)propan-1-ol |
1694247-84-1 | 1000mg |
$914.0 | 2023-09-30 | ||
Enamine | EN300-1293887-500mg |
3-(2-amino-1-cyclobutylethoxy)propan-1-ol |
1694247-84-1 | 500mg |
$877.0 | 2023-09-30 |
3-(2-amino-1-cyclobutylethoxy)propan-1-ol 関連文献
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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2. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
3-(2-amino-1-cyclobutylethoxy)propan-1-olに関する追加情報
Introduction to 3-(2-amino-1-cyclobutylethoxy)propan-1-ol and Its Significance in Modern Chemical Research
3-(2-amino-1-cyclobutylethoxy)propan-1-ol, identified by its CAS number 1694247-84-1, is a compound of considerable interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its unique structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents and as a key intermediate in synthetic pathways. The presence of both an amino group and an ethoxy side chain attached to a propan-1-ol backbone imparts distinct chemical properties that make it a versatile building block for further chemical manipulation.
The structural motif of 3-(2-amino-1-cyclobutylethoxy)propan-1-ol combines elements that are frequently explored in medicinal chemistry. The cyclobutyl ring, a saturated cyclic structure, is known for its stability and ability to influence the conformational flexibility of molecules. This feature is particularly valuable in drug design, where precise spatial orientation of functional groups can significantly impact biological activity. Additionally, the amino group provides a site for further derivatization, enabling the creation of more complex molecules through reactions such as amide bond formation or nucleophilic substitution.
The ethoxy group introduces polarity and hydrogen bonding capabilities, which can enhance solubility and interactions with biological targets. These characteristics make 3-(2-amino-1-cyclobutylethoxy)propan-1-ol a promising candidate for use in the synthesis of small-molecule drugs targeting various diseases. Recent advancements in computational chemistry have allowed researchers to predict the pharmacokinetic properties of this compound more accurately, suggesting potential applications in areas such as central nervous system (CNS) drug development.
In recent years, there has been growing interest in the exploration of amino alcohols as pharmacophores. These compounds often exhibit favorable pharmacological profiles due to their ability to mimic natural biomolecules while incorporating additional functional groups for modularity. 3-(2-amino-1-cyclobutylethoxy)propan-1-ol fits well within this category, offering a scaffold that can be readily modified to explore different biological activities. For instance, modifications at the cyclobutyl ring or the amino group could lead to novel compounds with enhanced binding affinity or selectivity for specific receptors.
The synthesis of 3-(2-amino-1-cyclobutylethoxy)propan-1-ol represents a challenge that has been addressed through innovative synthetic strategies. Traditional methods often involve multi-step processes that require careful optimization to achieve high yields and purity. However, recent developments in catalytic chemistry have enabled more efficient routes to this compound. Transition metal-catalyzed reactions, such as palladium-mediated cross-coupling or copper-catalyzed oxidation, have been employed to streamline the synthetic pathway and improve overall efficiency.
One particularly noteworthy application of 3-(2-amino-1-cyclobutylethoxy)propan-1-ol is in the development of enzyme inhibitors. The combination of an amino group and an ethoxy side chain allows for precise tuning of interactions with enzymatic active sites. This has led to several studies exploring its potential as an inhibitor for enzymes involved in metabolic pathways or signal transduction processes. Preliminary results from these studies suggest that derivatives of this compound may exhibit inhibitory activity against targets relevant to inflammatory diseases or cancer.
The role of computational modeling in understanding the behavior of 3-(2-amino-1-cyclobutylethoxy)propan-1-ol cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have provided valuable insights into its conformational preferences and interactions with biological targets. These computational approaches have complemented experimental work by allowing researchers to predict how changes in the molecular structure might affect its pharmacological properties. Such integrative strategies are essential for accelerating the discovery and development of new drugs.
Future directions in the study of 3-(2-amino-1-cyclobutylethoxy)propan-1-ol may include exploring its role as a chiral building block. The cyclobutyl ring can exist as enantiomers or diastereomers, each with distinct stereochemical properties that could influence biological activity. By synthesizing and characterizing these stereoisomers, researchers can gain deeper insights into the relationship between molecular structure and function—a critical aspect of modern drug design.
In conclusion, 3-(2-amino-1-cyclobutylethoxy)propan-1-ol (CAS no. 1694247-84-1) represents a significant compound in pharmaceutical research due to its versatile structural features and potential applications. Its unique combination of functional groups makes it an attractive scaffold for developing novel therapeutic agents, while advancements in synthetic methodologies continue to enhance access to this molecule. As our understanding of its chemical properties grows, so too does its potential contribution to addressing unmet medical needs through innovative drug discovery efforts.
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